4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-15-27-20-12-10-17(11-13-20)22(26)23-18-7-6-8-19(16-18)24-14-5-4-9-21(24)25/h6-8,10-13,16H,2-5,9,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWELLDDAWENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidin-1-yl Intermediate: The synthesis begins with the preparation of the piperidin-1-yl intermediate. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.
Coupling with Phenyl Ring: The piperidin-1-yl intermediate is then coupled with a phenyl ring containing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.
Introduction of the Butoxy Group: The butoxy group is introduced by reacting the intermediate with butyl alcohol in the presence of a suitable catalyst.
Formation of the Benzamide: Finally, the benzamide structure is formed by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Benzamide Modifications
- This is critical for compounds targeting central nervous system (CNS) receptors like mGlu5 .
- Similar piperidine derivatives are common in kinase inhibitors and GPCR modulators . 2,4-Difluorophenyl (VU0357121): Fluorine atoms enhance metabolic stability and electron-withdrawing effects, likely contributing to VU0357121’s efficacy as an mGlu5 negative allosteric modulator .
Pharmacological Divergence
- VU0357121 has well-documented activity as an mGlu5 antagonist, with studies highlighting its role in modulating synaptic plasticity (LTP/LTD) . In contrast, the target compound’s 2-oxopiperidinyl group may shift selectivity toward other receptors or allosteric sites, though empirical data are lacking.
- N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide exhibits antitumor activity, likely due to the benzoimidazole moiety’s intercalation or kinase inhibitory effects . This contrasts with the neurological focus of other benzamides.
Physicochemical Properties
- The target compound’s molecular weight (366.46 g/mol) and moderate lipophilicity (calculated logP ~3.5) align with Lipinski’s rules for drug-likeness. In comparison, N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-butoxybenzamide has a higher molecular weight (444.59 g/mol) due to the sulfonyl-piperidine group, which may reduce oral bioavailability .
Biological Activity
Overview
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure incorporates a butoxy group and a piperidin-1-yl moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N2O3 |
| CAS Number | 941919-31-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated through ongoing research.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may have potential as an anticancer agent, possibly through the inhibition of tumor growth and metastasis.
- Neuroprotective Effects : The piperidine moiety may confer neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent.
-
Neuroprotection :
- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of specific signaling pathways associated with cellular survival.
-
Enzyme Inhibition :
- The compound has been tested for its ability to inhibit certain enzymes involved in metabolic pathways. Results showed promising inhibitory activity, indicating potential applications in metabolic disorders.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antitumor | Reduced cell viability | |
| Neuroprotection | Increased cell survival | |
| Enzyme inhibition | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
